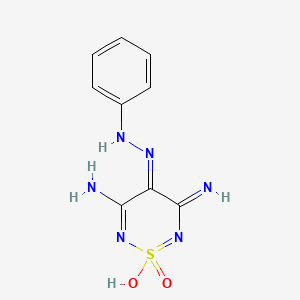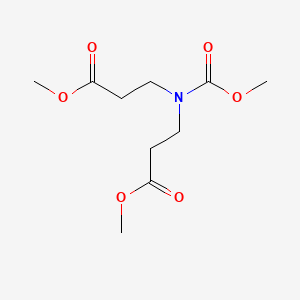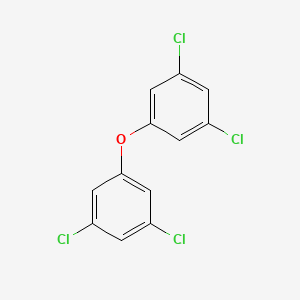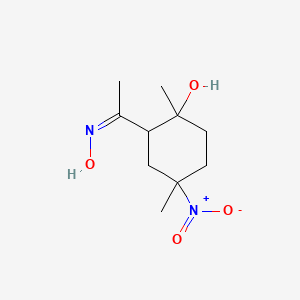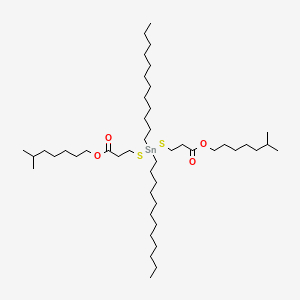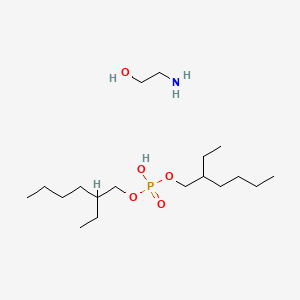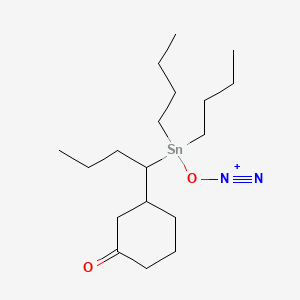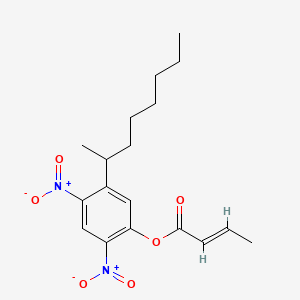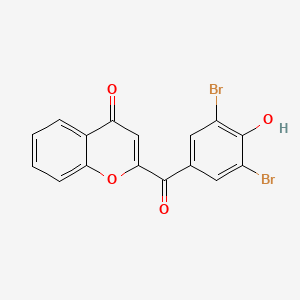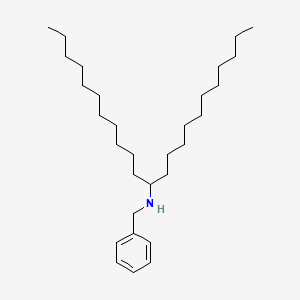
Benzenemethanamine, N-(1-undecyldodecyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanamine, N-(1-undecyldodecyl)- is a chemical compound with the molecular formula C30H55N. It is characterized by a long alkyl chain attached to a benzenemethanamine core. This compound is known for its unique structural properties, which make it useful in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-(1-undecyldodecyl)- typically involves the reaction of benzenemethanamine with a long-chain alkyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of Benzenemethanamine, N-(1-undecyldodecyl)- may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, N-(1-undecyldodecyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Amine oxides
Reduction: Corresponding amine
Substitution: Nitrobenzenemethanamine or sulfonated benzenemethanamine derivatives
Scientific Research Applications
Benzenemethanamine, N-(1-undecyldodecyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a surfactant in biological systems.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenemethanamine, N-(1-undecyldodecyl)- involves its interaction with molecular targets through its long alkyl chain and aromatic amine group. The compound can insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, it can interact with proteins and enzymes, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
Benzenemethanamine, N-methyl-: A simpler analog with a shorter alkyl chain.
Benzenemethanamine, N-ethyl-: Another analog with a slightly longer alkyl chain than N-methyl-.
Uniqueness
Benzenemethanamine, N-(1-undecyldodecyl)- is unique due to its long alkyl chain, which imparts distinct physicochemical properties. This makes it more effective in applications requiring amphiphilic molecules, such as surfactants and antimicrobial agents .
Properties
CAS No. |
71550-31-7 |
|---|---|
Molecular Formula |
C30H55N |
Molecular Weight |
429.8 g/mol |
IUPAC Name |
N-benzyltricosan-12-amine |
InChI |
InChI=1S/C30H55N/c1-3-5-7-9-11-13-15-17-22-26-30(31-28-29-24-20-19-21-25-29)27-23-18-16-14-12-10-8-6-4-2/h19-21,24-25,30-31H,3-18,22-23,26-28H2,1-2H3 |
InChI Key |
SDIVGRTZBGCYQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(CCCCCCCCCCC)NCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



